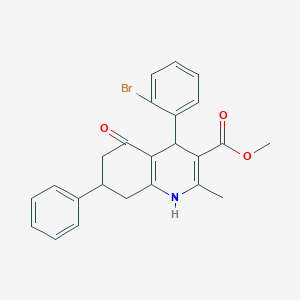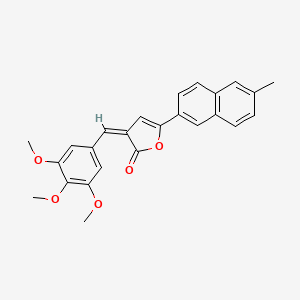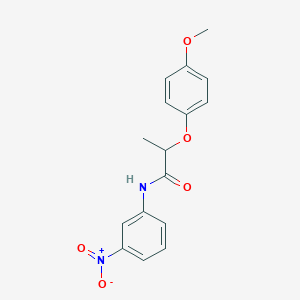![molecular formula C19H23ClN2O2 B4961652 2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B4961652.png)
2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol, also known as AG-1478, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to study the role of EGFR in various cellular processes.
Mécanisme D'action
2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol binds to the ATP-binding pocket of EGFR and prevents the transfer of phosphate groups from ATP to the tyrosine residues of the receptor. This leads to the inhibition of downstream signaling pathways that are activated by EGFR, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been used to study the role of EGFR in various physiological processes, including wound healing and tissue regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol is its specificity for EGFR tyrosine kinase. It does not inhibit other kinases, which makes it a valuable tool for studying the role of EGFR in various cellular processes. However, one limitation of 2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol is its relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for research involving 2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the study of the role of EGFR in various physiological processes, including tissue regeneration and wound healing. Additionally, 2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol could be used in combination with other drugs to enhance its therapeutic effects in cancer treatment.
Méthodes De Synthèse
2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol is synthesized by the reaction of 4-(4-chlorobenzyl)piperazine with 2-hydroxy-4-methoxybenzaldehyde in the presence of a base. The resulting product is purified by column chromatography to obtain 2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol in its pure form.
Applications De Recherche Scientifique
2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol is a potent inhibitor of EGFR tyrosine kinase activity, and it has been used extensively in scientific research to study the role of EGFR in cancer and other diseases. 2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and it has also been used to study the downstream signaling pathways activated by EGFR.
Propriétés
IUPAC Name |
2-[[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-24-18-6-7-19(23)16(12-18)14-22-10-8-21(9-11-22)13-15-2-4-17(20)5-3-15/h2-7,12,23H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWZBEXLGGIMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[(4-Chlorophenyl)methyl]piperazin-1-YL}methyl)-4-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4961588.png)

![3-[(dipropylamino)methyl]-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4961595.png)


![4-[(4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4961612.png)
![rel-(2R,3R)-3-{methyl[3-(4-morpholinyl)propyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4961622.png)
![3-(ethylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4961626.png)
![5-(2,4-dichlorophenyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4961632.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4961638.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-methyl-2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4961660.png)
![5-methyl-N-(2-methylphenyl)-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4961667.png)
![1-ethoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4961670.png)